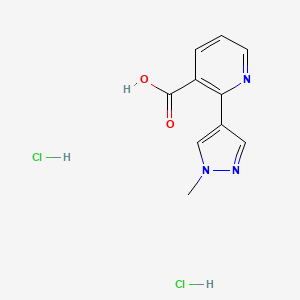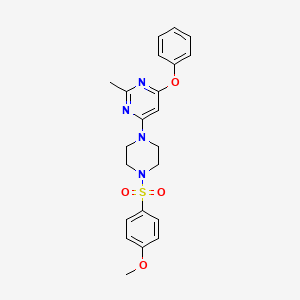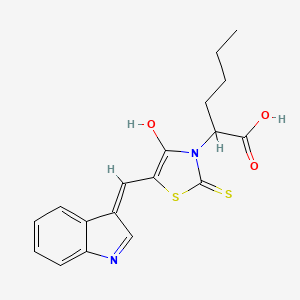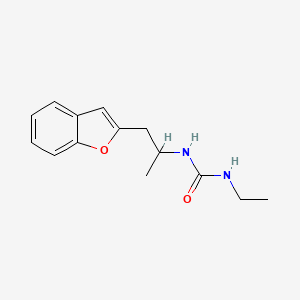
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which is made up of a benzene ring fused to a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a propyl group, and an ethylurea group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The benzofuran ring, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzofuran ring might influence its optical properties .Scientific Research Applications
Synthesis and Evaluation as Potential Agents
A novel series of benzofuran derivatives including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and derived compounds were synthesized and evaluated for their anti-HIV, anticancer, and antimicrobial activities. Notably, certain compounds exhibited significant reduction in viral cytopathic effects, indicating potential utility in anti-HIV applications. Additionally, some derivatives showed mild antifungal activity, although significant anticancer activity was not observed in this series (S. Rida et al., 2006).
Antibacterial and Antifungal Agents
Aryl (5-substituted benzofuran-2-yl) carbamate derivatives were synthesized and demonstrated promising antimicrobial activities. The compounds were tested against a variety of Gram-positive and Gram-negative bacteria as well as fungi, with some showing potent antimicrobial activity comparable to standard antibiotics. This highlights the potential of benzofuran derivatives as effective antimicrobial agents (S. N. Budhwani et al., 2017).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and showed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. These compounds also exhibited significant antibacterial activities against specific strains, suggesting their potential as antioxidant and antibacterial agents (S. Shankerrao et al., 2013).
Corrosion Inhibition
1-Benzoyl-3,3-disubstituted thiourea derivatives were investigated as inhibitors for the corrosion of mild steel in acidic media. The study demonstrated the efficiency of these compounds as corrosion inhibitors, which could have implications in industrial applications to protect metals from corrosive environments (M. Gopiraman et al., 2012).
Diversity-Oriented Synthesis
Efficient synthetic protocols were developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These compounds are core components in many biologically active molecules, including drugs. The diversity-oriented synthesis approach aimed to achieve variation in physicochemical properties, resulting in lead-like compounds that could be further explored for various biological activities (Liena Qin et al., 2017).
Future Directions
properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15-14(17)16-10(2)8-12-9-11-6-4-5-7-13(11)18-12/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQGJXYRWUPULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)
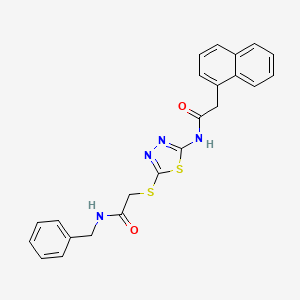
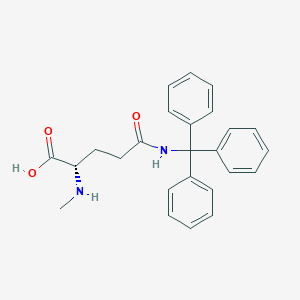
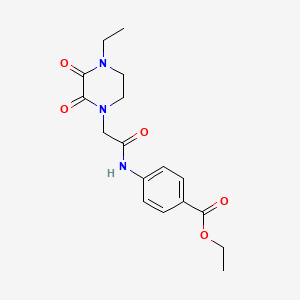
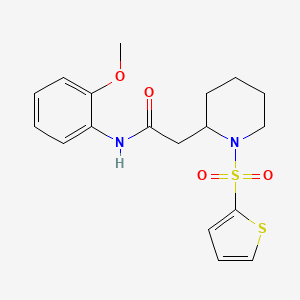
![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)
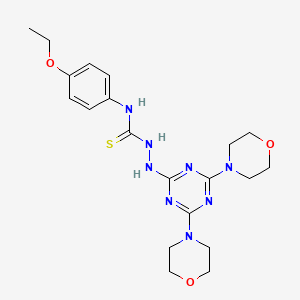

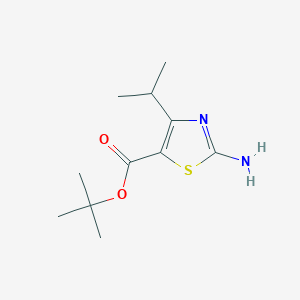

![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)
